molecular formula C19H13N3O2 B11946167 N-(4-Nitrobenzylidene)-9H-carbazol-3-amine

N-(4-Nitrobenzylidene)-9H-carbazol-3-amine

Cat. No.: B11946167
M. Wt: 315.3 g/mol
InChI Key: VKMLGSSRNFDXJE-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzylidene)-9H-carbazol-3-amine is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl group. Schiff bases are known for their versatility and wide range of applications in various fields such as chemistry, biology, and industry

Preparation Methods

The synthesis of N-(4-Nitrobenzylidene)-9H-carbazol-3-amine typically involves the condensation reaction between 9H-carbazol-3-amine and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction . The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization.

Chemical Reactions Analysis

N-(4-Nitrobenzylidene)-9H-carbazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

N-(4-Nitrobenzylidene)-9H-carbazol-3-amine can be compared with other Schiff bases such as N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine and N-(4-Nitrobenzylidene)-2-cyclopropylaniline . These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its combination of the carbazole and nitrobenzylidene moieties, which contribute to its distinct chemical and biological properties.

Similar Compounds

These compounds are similar in structure but have different functional groups and applications, highlighting the versatility and potential of Schiff bases in various fields.

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

N-(9H-carbazol-3-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C19H13N3O2/c23-22(24)15-8-5-13(6-9-15)12-20-14-7-10-19-17(11-14)16-3-1-2-4-18(16)21-19/h1-12,21H

InChI Key

VKMLGSSRNFDXJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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